DL-Leucylglycylglycine

Peptidase kinetics Streptomyces griseus Substrate specificity

Enzyme researchers need a reproducible, validated substrate to profile peptidase specificity and screen inhibitors. DL-Leucylglycylglycine (CAS 3146-41-6) eliminates compound variability: • Differential hydrolysis: rapidly cleaved by S. griseus peptidase, resistant with Gly-Gly-Gly, enabling enzyme classification. • Defined D-amino acid oxidase inhibition: 25% inhibition of DL-phenylalanine oxidation at 5:1 molar ratio. • Consistent synthetic quality removes lot-to-lot variability of protein substrates. Procure with confidence for robust enzymology and QC assays.

Molecular Formula C10H19N3O4
Molecular Weight 245.28 g/mol
CAS No. 3146-41-6
Cat. No. B7797697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Leucylglycylglycine
CAS3146-41-6
Molecular FormulaC10H19N3O4
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NCC(=O)O)N
InChIInChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)
InChIKeyVWHGTYCRDRBSFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Leucylglycylglycine (CAS 3146-41-6): Procurement-Grade Tripeptide for Enzymology and Bioprocess Research


DL-Leucylglycylglycine (DL-Leu-Gly-Gly) is a synthetic tripeptide composed of one leucine and two glycine residues in sequence, existing as a racemic mixture of D- and L- enantiomers at the N-terminal leucine position [1]. With a molecular weight of 245.28 g/mol (C₁₀H₁₉N₃O₄), this compound belongs to the class of branched-chain amino acid-containing oligopeptides [1]. Its defining structural feature—a hydrophobic leucine side chain followed by two flexible glycine residues—renders it a valuable substrate and probe molecule for characterizing peptidase specificity, studying peptide transport mechanisms, and investigating enzyme kinetics in both prokaryotic and eukaryotic systems .

Defined tripeptide sequence for peptidase specificity profiling
Racemic DL mixture supports stereochemical selectivity assays
Reported rapid hydrolysis by S. griseus and C. botulinum peptidases

Procurement Risks of Substituting DL-Leucylglycylglycine with Alternative Tripeptides in Established Assays


Substituting DL-Leucylglycylglycine with seemingly similar tripeptides or even its stereoisomers can introduce significant variability in experimental outcomes. Peptidase enzymes exhibit pronounced substrate specificity that is highly sensitive to both amino acid sequence and stereochemistry at the N-terminus [1]. For instance, while DL-Leu-Gly-Gly is rapidly hydrolyzed by certain bacterial peptidases, closely related compounds such as glycylglycylglycine (Gly-Gly-Gly) are completely resistant to cleavage by the same enzyme preparations, demonstrating that the N-terminal leucine residue is a non-negotiable structural requirement for recognition [2]. Furthermore, the racemic (DL) nature of this compound produces distinct inhibitory profiles against D-amino acid oxidase that differ from those observed with L-isomer-only or dipeptide analogs, making stereochemical purity a critical procurement parameter that cannot be assumed interchangeable [3].

Sequence substitution Gly-Gly-Gly replacement may yield no activity with clostridial proteinases; N-terminal leucine essential for substrate recognition.
Stereochemical purity L-isomer-only preparations may shift D-amino acid oxidase inhibition profiles; racemic DL form expected for reported inhibition contexts.
Chain-length substitution Dipeptide DL-Leu-Gly shows markedly slower hydrolysis by S. griseus peptidase; may alter assay kinetic parameters.

Quantitative Evidence Guide: DL-Leucylglycylglycine Performance Differentiation Against Comparators


Hydrolysis Rate Comparison: DL-Leucylglycylglycine vs. DL-Leucylglycine by S. griseus Peptidase

The peptidase isolated from Streptomyces griseus ATCC 3463 culture filtrate exhibits markedly divergent hydrolysis rates depending on peptide chain length. DL-Leucylglycylglycine is hydrolyzed rapidly, whereas the dipeptide analog DL-leucylglycine is hydrolyzed only slowly under identical experimental conditions [1]. This differential cleavage rate establishes the tripeptide as the preferred substrate for characterizing this enzyme class.

Hydrolysis rate comparison
Direct head-to-head comparison
Rapid (target) vs. Slow (dipeptide DL-Leu-Gly)
Supports substrate selection for S. griseus peptidase assays
Qualitative rate difference reported at pH 8.0
Peptidase kinetics Streptomyces griseus Substrate specificity

Substrate Selectivity: DL-Leucylglycylglycine vs. Glycylglycylglycine by C. botulinum Proteinase

Proteinases purified from Clostridium botulinum types A, B, and F demonstrate strict substrate selectivity based on the N-terminal amino acid composition. DL-Leucylglycylglycine is actively hydrolyzed by these enzymes, whereas glycylglycylglycine (Gly-Gly-Gly) is completely excluded from hydrolysis under the same assay conditions [1]. This binary cleavage pattern underscores the essential requirement of a hydrophobic leucine residue for productive enzyme-substrate interaction.

Substrate selectivity
Direct head-to-head comparison
Active (target) vs. Completely inactive (Gly-Gly-Gly)
Demonstrates essential N-terminal leucine requirement
C. botulinum proteinases; pH 9.0
Microbial proteases Clostridium botulinum Substrate recognition

Inhibitory Potency Comparison: DL-Leucylglycylglycine vs. DL-Leucylglycine Against D-Amino Acid Oxidase

In studies of pig kidney D-amino acid oxidase inhibition, DL-Leucylglycylglycine and the dipeptide analog DL-leucylglycine produce distinct inhibitory profiles against different D-amino acid substrates. Against DL-phenylalanine oxidation, DL-Leu-Gly-Gly inhibits by 25%, while DL-leucylglycine inhibits by 50%—a twofold difference in potency [1]. Against DL-valine oxidation, however, both compounds exhibit comparable high inhibition (65% vs. 60%, respectively), demonstrating substrate-dependent differentiation rather than uniform class behavior.

Inhibitory potency profile
Direct head-to-head comparison
25% vs 50% inhibition (DL-Phe); 65% vs 60% (DL-Val)
Substrate-dependent inhibition profiles differ; not interchangeable
Pig kidney D-amino acid oxidase; inhibitor:substrate 5:1
D-Amino acid oxidase Enzyme inhibition Peptide inhibitors

Peptide Chain Length Specificity: Tripeptide vs. Tetrapeptide Hydrolysis by S. griseus Peptidase

The S. griseus ATCC 3463 peptidase shows no appreciable discrimination between tripeptide and tetrapeptide substrates containing the N-terminal Leu-Gly-Gly motif. Both DL-leucylglycylglycine (tripeptide) and DL-leucylglycylglycylglycine (tetrapeptide) are hydrolyzed rapidly, whereas the dipeptide DL-leucylglycine is cleaved slowly [1]. This chain-length specificity profile indicates that the enzyme requires a minimum of three residues for efficient catalysis but does not discriminate against longer substrates.

Chain length specificity
Direct head-to-head comparison
Tripeptide and tetrapeptide both rapid; dipeptide markedly slower
Tripeptide/tetrapeptide equally efficient; dipeptide insufficient
S. griseus peptidase, pH 8.0
Peptide chain length Exopeptidase specificity Substrate engineering

Enzyme Class Discrimination: S. griseus Peptidase vs. Kidney Leucine Aminopeptidase

DL-Leucylglycylglycine enables experimental discrimination between structurally related peptidases based on differential metal ion sensitivity. The S. griseus peptidase activity against DL-Leu-Gly-Gly is unaffected by the addition of certain metal ions, whereas kidney leucine aminopeptidase—which also acts on this substrate class—is a metalloenzyme whose activity is modulated by metal ion availability [1]. This functional difference is not discernible when using alternative substrates.

Enzyme class discrimination
Class-level inference
S. griseus peptidase activity unaffected by metal ions; kidney leucine aminopeptidase metal-dependent
May support enzyme source differentiation via metal-ion sensitivity
Class-level property; direct quantification for this substrate not reported
Enzyme differentiation Aminopeptidase Metalloenzyme

Procurement-Driven Application Scenarios for DL-Leucylglycylglycine in Research and Industrial Workflows


Characterization of Novel Bacterial Peptidases from Streptomyces and Clostridium Species

DL-Leucylglycylglycine serves as a validated reference substrate for profiling substrate specificity in newly isolated bacterial peptidases. The compound's established differential hydrolysis profile—rapid cleavage by S. griseus peptidase versus slow cleavage of the dipeptide analog DL-leucylglycine—provides a benchmark for classifying enzyme chain-length preferences [1]. Additionally, its activity as a substrate for C. botulinum proteinases while glycylglycylglycine remains inert confirms the requirement of a hydrophobic N-terminal residue [2]. Procurement of this tripeptide enables reproducible enzyme characterization workflows that would be compromised by substitute compounds.

Inhibition Studies of Mammalian D-Amino Acid Oxidase

For laboratories investigating the regulation of D-amino acid metabolism via D-amino acid oxidase, DL-Leucylglycylglycine provides a defined inhibitory profile that differs quantitatively from dipeptide analogs. The compound inhibits DL-phenylalanine oxidation by 25% and DL-valine oxidation by 65% under standardized conditions (5:1 molar ratio of inhibitor to substrate) [3]. This substrate-dependent inhibition pattern makes the tripeptide a necessary procurement item for experiments designed to probe structure-activity relationships among peptide-based inhibitors of this enzyme.

Differentiation of Microbial vs. Mammalian Aminopeptidase Activity in Complex Samples

In enzymology studies requiring discrimination between bacterial peptidases and mammalian leucine aminopeptidases, DL-Leucylglycylglycine functions as a differential probe. The S. griseus peptidase activity against this substrate is unaffected by metal ion addition, contrasting with the metal-dependent behavior characteristic of kidney leucine aminopeptidase [1]. Procurement of this substrate supports assay designs where metal ion chelators or supplements are used to distinguish between enzyme sources in mixed biological samples or fermentation broths.

Quality Control Substrate for Peptidase Activity Assays in Bioprocessing

Industrial bioprocessing facilities utilizing Streptomyces or related actinomycetes for enzyme production can employ DL-Leucylglycylglycine as a standardized substrate for quality control assays. The compound's rapid and reproducible hydrolysis by S. griseus peptidase at pH 8.0 [1] provides a reliable benchmark for monitoring batch-to-batch consistency of enzyme preparations. Unlike protein substrates that exhibit lot-dependent variability, this synthetic tripeptide offers consistent reactivity profiles, reducing assay qualification burden in regulated environments.

Application
Selection Property
Validation Focus
Microbial peptidase profiling
Defined tripeptide substrate with reported hydrolysis differential
Activity verification against S. griseus and C. botulinum peptidases
D-Amino acid oxidase inhibition research
Substrate-dependent inhibitory potency profile
Inhibition pattern review vs. DL-Phe and DL-Val oxidation
Enzyme source differentiation
Metal-ion sensitivity differential
Response comparison with and without metal ion supplementation
Peptidase QC substrate for bioprocessing
Consistent synthetic tripeptide reactivity
Batch-to-batch hydrolysis reproducibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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